molecular formula C26H19ClN2O2S2 B12032891 (3Z)-1-(2-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-(2-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12032891
M. Wt: 491.0 g/mol
InChI Key: GUDJNKVLGRVIMY-FCQUAONHSA-N
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Description

(3Z)-1-(2-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a chlorobenzyl group, a thiazolidinone ring, and an indolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-(2-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process often starts with the preparation of the thiazolidinone ring, followed by the introduction of the chlorobenzyl group and the indolone moiety. Common reagents used in these reactions include thionyl chloride, phenylethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-(2-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides, while nucleophilic substitution of the chlorobenzyl group can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-1-(2-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating different medical conditions.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (3Z)-1-(2-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and indolone-based molecules. These compounds share structural features with (3Z)-1-(2-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one, such as the presence of a thiazolidinone ring or an indolone moiety.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H19ClN2O2S2

Molecular Weight

491.0 g/mol

IUPAC Name

(5Z)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H19ClN2O2S2/c27-20-12-6-4-10-18(20)16-29-21-13-7-5-11-19(21)22(24(29)30)23-25(31)28(26(32)33-23)15-14-17-8-2-1-3-9-17/h1-13H,14-16H2/b23-22-

InChI Key

GUDJNKVLGRVIMY-FCQUAONHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)SC2=S

Origin of Product

United States

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